6-Methyl-alpha-(4-methyl-1-piperazinylcarbonyl)ergoline-8-beta-propionitrile
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Overview
Description
6-Methyl-alpha-(4-methyl-1-piperazinylcarbonyl)ergoline-8-beta-propionitrile is a chemical compound belonging to the ergoline family. Ergoline derivatives are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications .
Preparation Methods
The synthesis of 6-Methyl-alpha-(4-methyl-1-piperazinylcarbonyl)ergoline-8-beta-propionitrile involves multiple steps, starting from the ergoline skeleton. The synthetic route typically includes the introduction of the methyl group at the 6-position, followed by the attachment of the piperazinylcarbonyl group at the alpha position. The final step involves the addition of the propionitrile group at the 8-beta position. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
6-Methyl-alpha-(4-methyl-1-piperazinylcarbonyl)ergoline-8-beta-propionitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazinylcarbonyl group, leading to the formation of different derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other ergoline derivatives.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, including its role as a dopamine receptor agonist.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects primarily through its interaction with dopamine receptors. It acts as an agonist, binding to these receptors and mimicking the action of dopamine. This interaction can influence various signaling pathways and cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
6-Methyl-alpha-(4-methyl-1-piperazinylcarbonyl)ergoline-8-beta-propionitrile can be compared with other ergoline derivatives such as:
Lysergic acid diethylamide (LSD): Known for its psychedelic effects.
Ergotamine: Used in the treatment of migraines.
Bromocriptine: Used to treat Parkinson’s disease and hyperprolactinemia.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
74627-31-9 |
---|---|
Molecular Formula |
C24H31N5O |
Molecular Weight |
405.5 g/mol |
IUPAC Name |
2-[[(6aR,9S,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl]-3-(4-methylpiperazin-1-yl)-3-oxopropanenitrile |
InChI |
InChI=1S/C24H31N5O/c1-27-6-8-29(9-7-27)24(30)17(13-25)10-16-11-20-19-4-3-5-21-23(19)18(14-26-21)12-22(20)28(2)15-16/h3-5,14,16-17,20,22,26H,6-12,15H2,1-2H3/t16-,17?,20-,22-/m1/s1 |
InChI Key |
DHWNRQQNPIIQQA-UCQBSIRWSA-N |
Isomeric SMILES |
CN1CCN(CC1)C(=O)C(C[C@@H]2C[C@H]3[C@@H](CC4=CNC5=CC=CC3=C45)N(C2)C)C#N |
Canonical SMILES |
CN1CCN(CC1)C(=O)C(CC2CC3C(CC4=CNC5=CC=CC3=C45)N(C2)C)C#N |
Origin of Product |
United States |
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